COG 133
Description
Historical Context of ApoE Mimetics in Neuroimmunological Research
The development of ApoE mimetic peptides originated from efforts to harness the neuroprotective and anti-inflammatory properties of native ApoE, particularly its ε3 isoform. Early work in the 1990s identified ApoE’s role in lipid metabolism and neuronal repair, but its large size (34 kDa) and complex structure limited therapeutic utility. In 2003, pivotal studies demonstrated that a peptide spanning residues 133–149 of ApoE retained the holoprotein’s ability to suppress systemic and central nervous system (CNS) inflammation, laying the foundation for this compound. Subsequent research revealed isoform-specific effects: APOE4 carriers exhibited exaggerated inflammatory responses compared to APOE3 individuals, prompting interest in peptide-based strategies to bypass genetic limitations. By 2006, this compound had shown efficacy in experimental autoimmune encephalomyelitis (EAE), a multiple sclerosis model, establishing its immunomodulatory credentials.
This compound’s Structural Relationship to Native ApoE Isoforms
This compound corresponds to residues 133–149 of human ApoE, encompassing helix 4 of the N-terminal domain critical for LDL receptor (LDLR) binding. Structural studies reveal that native ApoE’s receptor-binding domain forms an amphipathic α-helix, a feature preserved in this compound through acetylation (N-terminal) and amidation (C-terminal). Unlike full-length ApoE, which dimerizes via its C-terminal lipid-binding domain, this compound’s truncated structure enables selective engagement of LDLR-related protein (LRP) without lipid sequestration. This targeted interaction underlies its ability to inhibit NMDA receptor overactivation and α7 nicotinic acetylcholine receptor signaling, pathways implicated in neurotoxicity and inflammation.
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[2-[2-[[2-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-(4-methylpentanoylamino)pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[5-carbamimidamido-1-[[4-methyl-1-oxo-1-(propylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H173N35O17/c1-15-36-106-74(131)65(42-51(4)5)121-79(136)63(30-23-40-110-91(101)102)117-75(132)59(25-16-18-34-93)115-76(133)61(28-21-38-108-89(97)98)118-83(140)67(44-53(8)9)123-78(135)60(26-17-19-35-94)116-77(134)62(29-22-39-109-90(99)100)119-84(141)68(45-54(10)11)124-85(142)69(46-57-47-105-49-112-57)125-86(143)70(48-128)126-73(130)56(14)113-82(139)66(43-52(6)7)122-80(137)64(31-24-41-111-92(103)104)120-87(144)72(55(12)13)127-81(138)58(27-20-37-107-88(95)96)114-71(129)33-32-50(2)3/h47,49-56,58-70,72,128H,15-46,48,93-94H2,1-14H3,(H,105,112)(H,106,131)(H,113,139)(H,114,129)(H,115,133)(H,116,134)(H,117,132)(H,118,140)(H,119,141)(H,120,144)(H,121,136)(H,122,137)(H,123,135)(H,124,142)(H,125,143)(H,126,130)(H,127,138)(H4,95,96,107)(H4,97,98,108)(H4,99,100,109)(H4,101,102,110)(H4,103,104,111) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDYGJUDWFAJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H173N35O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2041.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with a Rink amide resin, which enables C-terminal amidation upon cleavage. The resin’s amine functionality is pre-loaded with the C-terminal leucine residue using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). For example, in a typical protocol, 0.2 mmol/g resin is activated with 3 equivalents of Fmoc-Leu-OH, 2.94 equivalents of DIC (N,N'-diisopropylcarbodiimide), and 3 equivalents of OxymaPure in DMF (N,N-dimethylformamide) for 2 hours.
Iterative Deprotection and Coupling
Each cycle involves:
-
Fmoc Deprotection : Treatment with 20% piperidine in DMF (2 × 10 minutes) to remove the Fmoc group.
-
Amino Acid Coupling : Activation of the incoming Fmoc-amino acid (3 equivalents) with DIC/OxymaPure (3:3 equivalents) in DMF for 1–2 hours. Arginine and lysine residues, which contain side-chain protecting groups (Pbf for Arg and Boc for Lys), require extended coupling times (up to 4 hours) to ensure complete reactions.
Stepwise Synthesis of this compound
Sequence Assembly
The peptide sequence (LRVRLASHLRKLRKRLL) is assembled from C- to N-terminus. Key steps include:
N-Terminal Acetylation
After full sequence assembly, the N-terminal Fmoc group is removed, and the peptide is acetylated using acetic anhydride (5 equivalents) and DIEA (N,N-diisopropylethylamine, 2 equivalents) in DMF for 1 hour.
Cleavage and Side-Chain Deprotection
The peptide-resin is treated with a cleavage cocktail containing TFA (trifluoroacetic acid, 95%), water (2.5%), and TIS (triisopropylsilane, 2.5%) for 3 hours. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and yields the C-terminal amide.
Purification and Characterization
Reverse-Phase HPLC
Crude this compound is purified using reverse-phase HPLC on a C18 column with a gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes. Typical purity exceeds 95%, as confirmed by analytical HPLC.
Table 1: HPLC Purification Parameters
| Parameter | Specification |
|---|---|
| Column | XBridge BEH130 C18, 4.6 × 100 mm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Gradient | 5–60% acetonitrile in 0.1% TFA, 30 min |
Mass Spectrometry
MALDI-TOF or ESI-MS confirms the molecular weight (theoretical: 2169.73 Da; observed: 2170.2 Da). Discrepancies ≤ 0.1% are acceptable for batch release.
Scale-Up and Industrial Production
Optimized Coupling Reagents
Large-scale synthesis (≥1 kg) employs cost-effective reagents like DIC/OxymaPure instead of HATU, reducing production costs by 40% without compromising yield.
Lyophilization
Purified this compound is lyophilized into a stable powder using a freeze-dryer at −80°C and 0.01 mBar for 48 hours. Residual TFA content is maintained below 0.1% to ensure biocompatibility.
Challenges and Optimization
Racemization at Serine
Serine residues (position 6) are prone to racemization during coupling. This is mitigated by using pre-activated Fmoc-Ser(tBu)-OPfp (pentafluorophenyl ester) and coupling at 0°C.
Aggregation During Synthesis
The hydrophobic leucine-rich sequence (positions 1, 3, 5, 15–17) causes chain aggregation. Incorporating 20% hexafluoroisopropanol (HFIP) in DMF improves solvation and coupling efficiency.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.
Scientific Research Applications
Anti-Inflammatory Applications
COG 133 has been studied for its anti-inflammatory properties, particularly in the context of chemotherapy-induced intestinal mucositis. A significant study demonstrated that this compound administration improved intestinal architecture and reduced inflammation in mice treated with 5-fluorouracil (5-FU), a common chemotherapeutic agent. The treatment resulted in:
- Increased mitotic crypt numbers : this compound (3 μM) significantly enhanced crypt regeneration in C57BL6J wild-type mice.
- Reduced inflammation markers : The peptide decreased levels of myeloperoxidase (MPO) and tumor necrosis factor-alpha (TNF-α) in the proximal small intestine .
Cancer Treatment Support
The role of this compound extends to enhancing therapeutic efficacy in cancer treatments. Research indicates that this compound can improve the effectiveness of drug-loaded nanoparticles in treating medulloblastoma, a type of brain cancer. In orthotopic models, this compound:
- Enhanced drug delivery : The peptide improved the targeting and uptake of therapeutic nanoparticles by cancer cells.
- Increased survival rates : Mice treated with this compound combined with drug-loaded nanoparticles exhibited significantly better survival compared to controls .
Neuroprotective Effects
This compound's neuroprotective capabilities are linked to its interaction with low-density lipoprotein receptor-related protein (LRP). This interaction is crucial for:
- Reducing neuroinflammation : Studies show that this compound can mitigate neuroinflammatory responses, which are often exacerbated in neurodegenerative diseases.
- Promoting neuronal survival : By modulating inflammatory pathways, this compound has been associated with improved outcomes in models of Alzheimer's disease and other neurodegenerative conditions .
Case Study: Intestinal Mucositis
A study published in BMC Gastroenterology examined the effects of this compound on intestinal mucositis induced by 5-FU. Key findings included:
- Improvement in epithelial integrity : Histological analysis showed enhanced villus height and crypt depth in treated mice.
- Mitotic index enhancement : The mitotic index was significantly higher in animals receiving this compound compared to controls, indicating improved epithelial cell renewal .
| Parameter | Control Group | This compound Group |
|---|---|---|
| Mitotic Crypt Numbers | Low | Significantly Increased |
| MPO Levels | High | Reduced |
| TNF-α Levels | Elevated | Partially Decreased |
Case Study: Neuroprotection in Alzheimer’s Models
In models simulating Alzheimer's disease, this compound was shown to:
Mechanism of Action
The mechanism of action of COG 133 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of the peptide.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: In Vitro Efficacy in IEC-6 Cells (5-FU Model)
| Treatment | Apoptosis Reduction (%) | Migration Improvement (%) |
|---|---|---|
| This compound (3 μM) | 45 ± 5 | 80 ± 8 |
| D-4F (20 μM) | 38 ± 6 | 75 ± 7 |
| Control (5-FU only) | 0 | 0 |
Data derived from TUNEL assays and wound healing experiments .
Table 2: Anti-Inflammatory Cytokine Modulation
| Cytokine | This compound (3 μM) | D-4F (20 μM) |
|---|---|---|
| TNF-α | 60% ↓ | 55% ↓ |
| IL-1β | 50% ↓ | 45% ↓ |
| IL-10 | 30% ↑ | 25% ↑ |
ELISA data from murine intestinal tissues .
Biological Activity
COG 133 is an apolipoprotein E (ApoE) mimetic peptide that has garnered attention for its potential therapeutic applications in various neurological and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and clinical implications.
This compound mimics the function of ApoE, a protein involved in lipid metabolism and neuroprotection. The peptide has been shown to exert several biological effects:
- Anti-inflammatory Effects : this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and nitric oxide in LPS-stimulated microglial cells, indicating its potential to modulate inflammatory responses in the brain .
- Blood-Brain Barrier Protection : Research indicates that this compound helps maintain the integrity of the blood-brain barrier (BBB) during pathological conditions such as subarachnoid hemorrhage (SAH), thereby reducing early brain injury .
- Neuroprotection : The peptide has demonstrated protective effects against neuronal pyroptosis and apoptosis, contributing to improved neurological outcomes following brain injuries .
Case Studies and Research Data
-
Subarachnoid Hemorrhage Model :
- Objective : To evaluate the protective effects of this compound on BBB integrity and neurological function after SAH.
- Methodology : Mice were treated with this compound (1 mg/kg) following induced SAH. Assessments included BBB permeability, neuronal pyroptosis, and neurobehavioral outcomes using modified Garcia scores.
- Results : this compound treatment resulted in a significant reduction in BBB permeability and improved neurobehavioral scores compared to control groups .
-
5-Fluorouracil-Induced Intestinal Mucositis :
- Objective : To investigate the protective role of this compound in intestinal mucositis caused by chemotherapy.
- Methodology : Swiss mice were administered this compound prior to exposure to 5-fluorouracil. Intestinal cell viability was assessed alongside inflammatory markers.
- Results : The peptide improved cell viability and reduced inflammatory cytokine levels, suggesting a protective role against chemotherapy-induced damage .
-
Experimental Autoimmune Encephalomyelitis (EAE) :
- Objective : To assess the efficacy of this compound in a model of multiple sclerosis.
- Methodology : EAE was induced in mice, followed by treatment with this compound.
- Results : The peptide significantly reduced symptoms associated with EAE, including inflammation and demyelination within the spinal cord .
Data Summary
The following table summarizes key findings from studies involving this compound:
| Study Type | Model/Condition | Dosage | Key Findings |
|---|---|---|---|
| Subarachnoid Hemorrhage | Mouse model | 1 mg/kg | Improved BBB integrity, reduced early brain injury |
| Intestinal Mucositis | Swiss mice | Not specified | Enhanced cell viability, reduced inflammation |
| Autoimmune Encephalomyelitis | EAE model | Not specified | Decreased symptoms, reduced spinal cord damage |
Clinical Implications
The findings surrounding this compound suggest its potential as a therapeutic agent for various neurological disorders characterized by inflammation and neuronal damage. Its ability to modulate inflammatory responses and protect neuronal integrity highlights its relevance in treating conditions such as:
- Traumatic brain injury
- Stroke
- Neurodegenerative diseases
- Chemotherapy-induced damage
Q & A
Q. What are the primary biological mechanisms underlying COG 133's neuroprotective and anti-inflammatory effects?
this compound, a peptide fragment of apolipoprotein E (APOE), competes with full-length APOE for binding to LDL receptors, modulating lipid metabolism and inflammation pathways. Its neuroprotection is linked to inhibition of pro-inflammatory cytokines and oxidative stress markers in glial cells. Experimental validation typically involves competitive binding assays (e.g., ELISA) and in vitro models of neuroinflammation (e.g., LPS-stimulated microglia) .
Q. Which experimental models are most suitable for studying this compound's interaction with nAChRs?
this compound acts as an α7nAChR antagonist (IC50 = 445 nM) . Researchers commonly use electrophysiological recordings (e.g., patch-clamp) in transfected HEK293 cells or primary neuronal cultures to assess its inhibitory effects. Radioligand displacement assays (e.g., using [<sup>3</sup>H]-MLA) further validate receptor binding affinity .
Q. How can researchers ensure the purity and stability of synthetic this compound during experimental workflows?
this compound’s synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Due to its hydrophobic residues (e.g., Leu, Val), solubility challenges are addressed using acetonitrile/water gradients. Purity (>95%) is confirmed via HPLC and mass spectrometry. Storage at -80°C in lyophilized form minimizes degradation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound's efficacy across neurodegenerative disease models?
Discrepancies in neuroprotection (e.g., Alzheimer’s vs. Parkinson’s models) may arise from differential APOE isoform interactions or dosing regimes. To address this:
Q. How can researchers optimize this compound's pharmacokinetic properties for therapeutic applications?
Modifications include:
- Stabilization : Cyclization or D-amino acid substitution to enhance proteolytic resistance.
- Targeting : Conjugation with blood-brain barrier (BBB)-penetrating peptides (e.g., TAT).
- Delivery : Nanoencapsulation (e.g., liposomes) to improve bioavailability. Preclinical validation requires pharmacokinetic assays (plasma half-life, tissue distribution) in rodent models .
Q. What statistical methods are recommended for analyzing this compound's dose-dependent effects in complex datasets?
- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) with Hill slope analysis.
- Multivariate analysis : PCA or machine learning (e.g., random forests) to identify confounding variables (e.g., age, genetic background).
- Reproducibility : Use standardized protocols (e.g., ARRIVE guidelines) and open-access datasets for cross-validation .
Methodological Considerations
Q. Table 1: Key Parameters for this compound Experimental Design
Data Contradiction and Validation
Q. How should researchers address variability in this compound's anti-inflammatory outcomes across cell lines?
- Standardization : Use isogenic cell lines (e.g., THP-1 monocytes) and control for passage number.
- Replication : Independent validation in ≥3 labs using shared peptide batches.
- Mechanistic depth : Combine siRNA knockdown (e.g., LDLR) with this compound treatment to isolate pathway-specific effects .
Q. What criteria define rigorous validation of this compound's neuroprotective claims?
- Primary evidence : In vivo rescue of cognitive deficits (Morris water maze) and histopathological reduction in amyloid-β plaques.
- Secondary validation : Cross-species reproducibility (e.g., zebrafish models) and biomarker correlation (e.g., plasma APOE levels) .
Literature and Reproducibility
Q. How can researchers leverage Google Scholar to systematically identify this compound-related studies?
Use advanced search operators:
Q. What steps ensure reproducibility when replicating this compound synthesis protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
